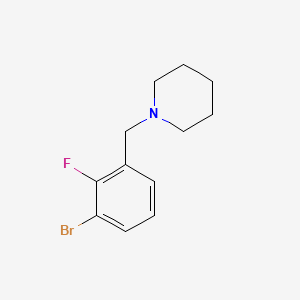
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-L-alanine methyl ester, hydrochloride is a chemical compound with the molecular formula C₄H₉ClFNO₂ and a molecular weight of 157.57 g/mol . It is a derivative of L-alanine, where a fluorine atom is substituted at the third position of the alanine molecule, and the carboxyl group is esterified with methanol. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
3-Fluoro-L-alanine methyl ester, hydrochloride is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is used in the development of diagnostic agents and therapeutic drugs. Additionally, it finds applications in the industry for the synthesis of specialty chemicals and materials .
Méthodes De Préparation
The synthesis of 3-Fluoro-L-alanine methyl ester, hydrochloride can be achieved through several methods. One common synthetic route involves the stereospecific radiofluorination of (2S,4R)-N-tert-butoxycarbonyl-4-(p-toluenesulfonyloxy) proline methyl ester at 110°C. This reaction yields diastereomerically pure cis-[18F]4-FPro, which can then be hydrolyzed to obtain the final product. Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which is compatible with both natural and synthetic amino acids .
Analyse Des Réactions Chimiques
3-Fluoro-L-alanine methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, although specific conditions and reagents are required.
Mécanisme D'action
The mechanism of action of 3-Fluoro-L-alanine methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong electrostatic interactions with target molecules, altering their stability, affinity, and bioavailability. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Fluoro-L-alanine methyl ester, hydrochloride can be compared with other similar compounds such as:
3-Chloro-L-alanine methyl ester, hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-L-alanine methyl ester, hydrochloride: Similar structure but with a bromine atom instead of fluorine.
3-Iodo-L-alanine methyl ester, hydrochloride: Similar structure but with an iodine atom instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Propriétés
Numéro CAS |
136581-49-2 |
|---|---|
Formule moléculaire |
C4H9ClFNO2 |
Poids moléculaire |
157.569 |
Nom IUPAC |
methyl (2R)-2-amino-3-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
Clé InChI |
ONWXGBSDBSSAKZ-DFWYDOINSA-N |
SMILES |
COC(=O)C(CF)N.Cl |
Synonymes |
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


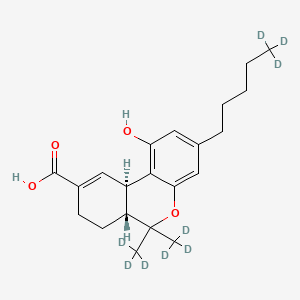
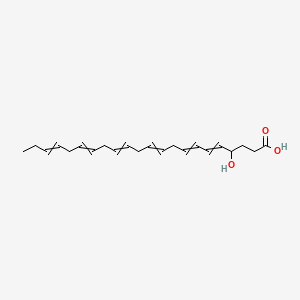
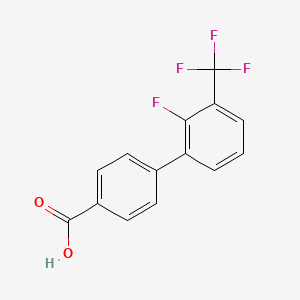
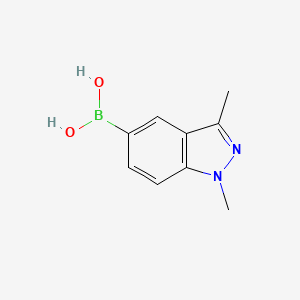
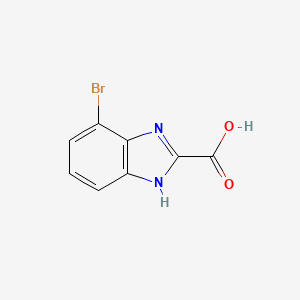
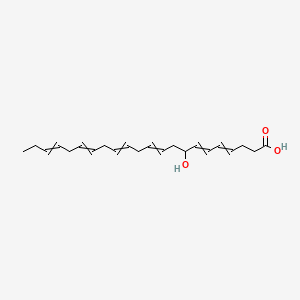
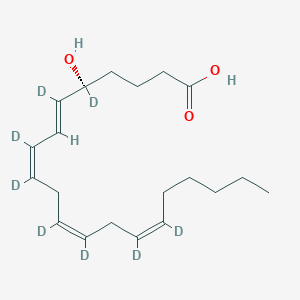

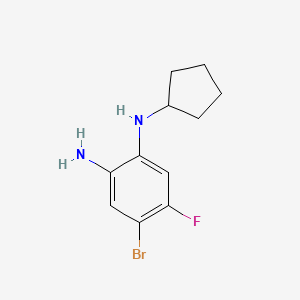
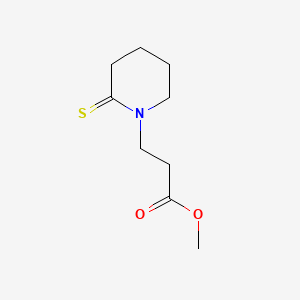
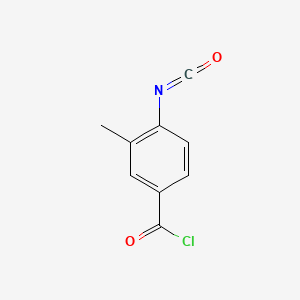
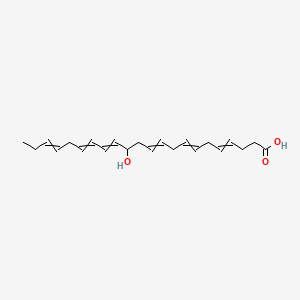
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
